Methyl 1-(3,5-dichlorobenzoyl)cyclopent-3-ene-1-carboxylate
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Overview
Description
Methyl 1-(3,5-dichlorobenzoyl)cyclopent-3-ene-1-carboxylate is an organic compound that features a cyclopentene ring substituted with a methyl ester and a 3,5-dichlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3,5-dichlorobenzoyl)cyclopent-3-ene-1-carboxylate typically involves the reaction of cyclopent-3-ene-1-carboxylic acid with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3,5-dichlorobenzoyl)cyclopent-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the benzoyl group to a benzyl alcohol.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, benzyl alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(3,5-dichlorobenzoyl)cyclopent-3-ene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(3,5-dichlorobenzoyl)cyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s dichlorobenzoyl group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate
- Methyl 1-(bromomethyl)cyclopent-3-ene-1-carboxylate
Uniqueness
Methyl 1-(3,5-dichlorobenzoyl)cyclopent-3-ene-1-carboxylate is unique due to the presence of the 3,5-dichlorobenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H12Cl2O3 |
---|---|
Molecular Weight |
299.1 g/mol |
IUPAC Name |
methyl 1-(3,5-dichlorobenzoyl)cyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C14H12Cl2O3/c1-19-13(18)14(4-2-3-5-14)12(17)9-6-10(15)8-11(16)7-9/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
MUDNRUVIIYGLDV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC=CC1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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